Atarax
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H29Cl3N2O2 |
|---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydron;dichloride |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H |
InChI Key |
ANOMHKZSQFYSBR-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Hydroxyzine
Primary Receptor Interactions
Hydroxyzine's most significant pharmacological effects stem from its interaction with histamine (B1213489) H1 receptors. It also demonstrates interaction with muscarinic acetylcholine (B1216132) receptors, though typically with lower affinity compared to its H1 receptor activity. wikipedia.orgpsychdb.compsychiatrist.comresearchgate.net
Histamine H1 Receptor Inverse Agonism
Hydroxyzine (B1673990) is characterized as a potent and selective inverse agonist of the histamine H1 receptor. wikipedia.orgdrugbank.compsychdb.com This means that it not only blocks the binding of histamine but also actively reduces the constitutive activity of the receptor. drugbank.com This inverse agonism at H1 receptors is the primary mechanism responsible for its antihistamine effects, such as reducing itching, swelling, and vasodilation associated with allergic reactions. wikipedia.orgdrugbank.compatsnap.com The interaction with H1 receptors in the central nervous system also contributes significantly to its sedative properties. wikipedia.orgpsychdb.compsychiatrist.com Studies using positron emission tomography (PET) have shown that a single 30 mg dose of hydroxyzine can occupy a substantial percentage of brain H1 receptors, which correlates with subjective sleepiness. wikipedia.orgpsychiatrist.com
Research findings on Hydroxyzine's H1 receptor binding affinity:
| Receptor | Interaction Type | Ki (nM) | Source Tissue/Species |
| Histamine H1 | Inverse Agonist | 1.9 | Human caymanchem.com |
| Histamine H1 | Inverse Agonist | Potent | Various wikipedia.orgdrugbank.compsychdb.com |
Differential Affinity for Muscarinic Acetylcholine Receptors
Unlike many other first-generation antihistamines, hydroxyzine exhibits a relatively lower affinity for muscarinic acetylcholine receptors. wikipedia.orgpsychdb.compsychiatrist.com While it does possess some anticholinergic activity, this is generally less pronounced compared to other agents in its class. wikipedia.orgpsychdb.com Studies have investigated the binding affinity of hydroxyzine at muscarinic receptors, showing significantly higher Ki values (indicating lower affinity) compared to its H1 receptor affinity. psychiatrist.comresearchgate.netnih.gov This lower affinity for muscarinic receptors is associated with a reduced risk of anticholinergic side effects. wikipedia.orgpsychiatrist.com
Research findings on Hydroxyzine's Muscarinic Acetylcholine Receptor binding affinity:
| Receptor | Interaction Type | Ki (nM) | Source Tissue/Species |
| Muscarinic Acetylcholine | Antagonist | >10,000 | In vitro (100 mg/kg) psychiatrist.com |
| Muscarinic Acetylcholine | Antagonist | 3,800 | Bovine cerebral cortex psychiatrist.comresearchgate.net |
| Muscarinic Acetylcholine | Antagonist | 4,600 | Human caudate nucleus psychiatrist.com |
| Muscarinic Acetylcholine (M3) | Antagonist | pA2 = 4.8(11) | Not specified nih.gov |
Secondary Receptor Interactions
Serotonin (B10506) 5-HT2A Receptor Antagonism
Hydroxyzine acts as a weak antagonist at serotonin 5-HT2A receptors. wikipedia.orgpsychdb.comnih.gov This interaction is believed to contribute to some of its effects, potentially including anxiolytic properties, as other antihistamines lacking this property have not been found to be effective in treating anxiety. wikipedia.orgpsychdb.com
Research findings on Hydroxyzine's Serotonin 5-HT2A Receptor interaction:
| Receptor | Interaction Type | Affinity/Potency | Source |
| Serotonin 5-HT2A | Antagonist | Weak wikipedia.orgpsychdb.comnih.gov | Various wikipedia.orgpsychdb.comnih.gov |
| Serotonin 5-HT2A | Antagonist | Modest affinity | Not specified |
| Serotonin 5-HT2A | Antagonist | High affinity patsnap.com | Not specified patsnap.com |
Dopamine (B1211576) D2 Receptor Antagonism
Hydroxyzine has also been shown to act as a weak antagonist of dopamine D2 receptors. wikipedia.orgpsychdb.comnih.gov While less potent than its H1 antagonism, this interaction may play a role in certain effects. wikipedia.orgpsychdb.com
Research findings on Hydroxyzine's Dopamine D2 Receptor interaction:
| Receptor | Interaction Type | Affinity/Potency | Source |
| Dopamine D2 | Antagonist | Weak wikipedia.orgpsychdb.comnih.gov | Various wikipedia.orgpsychdb.comnih.gov |
| Dopamine D2 | Antagonist | High affinity patsnap.com | Not specified patsnap.com |
| Dopamine D2 | Antagonist | Weak antagonist of D2 auto-receptors | Not specified |
Alpha-1 Adrenergic Receptor Antagonism
Hydroxyzine exhibits antagonistic activity at alpha-1 adrenergic receptors. wikipedia.orgpsychdb.comnih.govnih.gov This interaction is generally considered weak but may contribute to effects such as muscle relaxation or potential influence on blood pressure. pixorize.com
Research findings on Hydroxyzine's Alpha-1 Adrenergic Receptor interaction:
| Receptor | Interaction Type | Affinity/Potency | Source |
| Alpha-1 Adrenergic | Antagonist | Weak wikipedia.orgpsychdb.comnih.gov | Various wikipedia.orgpsychdb.comnih.gov |
Neuropharmacological Mechanisms
The neuropharmacological effects of hydroxyzine are multifaceted, stemming from its interactions with various neurotransmitter systems in the brain. These interactions contribute to its sedative and anxiolytic properties. drugbank.com
Modulation of Serotoninergic Systems
Hydroxyzine has been shown to act as an antagonist of the serotonin 5-HT₂A receptor. wikipedia.orgpatsnap.compsychdb.com This antagonistic action on serotoninergic systems is considered to contribute to its anxiolytic effects. wikipedia.orgpsychdb.com Research suggests that the comparably weak antiserotonergic effects of hydroxyzine may underlie its usefulness in treating anxiety, distinguishing it from other antihistamines that lack this property. wikipedia.orgpsychdb.com Studies have also indicated that hydroxyzine can reduce cerebrospinal fluid levels of the serotonin metabolite 5-HIAA, suggesting a decrease in serotonin turnover or activity in the brain. consensus.appconsensus.appconsensus.app
Influence on Dopaminergic Pathways
Hydroxyzine interacts with dopaminergic pathways by acting as an antagonist at the dopamine D₂ receptor. wikipedia.orgpatsnap.compsychdb.comnih.gov This antidopaminergic effect is thought to potentially contribute to its anxiolytic and sedative properties. consensus.app Studies investigating the effects of hydroxyzine pamoate on monoamine neurotransmitter metabolism have observed a reduction in cerebrospinal fluid levels of the dopamine metabolite HVA in some patients, suggesting a possible decrease in dopamine activity. consensus.appconsensus.appconsensus.app This antidopaminergic activity has also been suggested to be potentially beneficial in conditions where dopamine imbalance is implicated. consensus.app
Interaction with GABAergic Systems (Indirect vs. Direct)
While there is no direct evidence in the provided search results of hydroxyzine directly acting on GABA receptors, its influence on GABAergic systems appears to be indirect. droracle.ai Some sources suggest that hydroxyzine may interact with the GABAergic system, which is crucial in modulating anxiety. patsnap.com One proposed indirect mechanism involves the lowering of histamine H₁ receptor activity, which in turn may raise adenosine (B11128) A₂A receptor activity, leading to an increase in GABA levels. This increase in GABA is then associated with a decrease in serotonin levels, contributing to an anti-anxiety effect. However, the direct interaction of hydroxyzine with GABA receptors is not explicitly supported by the provided information. droracle.ai
Impact on Brain Histamine Neurotransmission
Hydroxyzine's most prominent neuropharmacological effect is its potent antagonism of brain histamine H₁ receptors. wikipedia.orgpsychdb.com Histamine, acting through H₁ receptors in the brain, plays a significant role in promoting wakefulness and alertness. taylorandfrancis.com By blocking these receptors, hydroxyzine reduces histamine's excitatory actions in the brain, leading to drowsiness and sedation. mentalhealth.com PET studies have confirmed substantial occupancy of brain H₁ receptors by hydroxyzine, which correlates with observed sedation. wikipedia.org The antagonism of histamine at the hippocampal-cortical circuit by antihistamines like hydroxyzine may also interfere with memory formation. nih.gov
Intracellular Signaling Pathways
Research into the intracellular signaling pathways influenced by hydroxyzine has explored its effects beyond receptor binding, particularly in the context of cellular processes such as proliferation and apoptosis. Studies, for example, in triple-negative breast cancer cells, have investigated the impact of hydroxyzine on various signaling cascades. nih.govresearchgate.netresearchgate.net
Findings from such studies indicate that hydroxyzine can induce changes in intracellular signaling molecules. For instance, hydroxyzine has been shown to lead to the down-regulation of the phosphorylation of JAK2 and STAT3 proteins. nih.govresearchgate.netresearchgate.net The JAK2/STAT3 signaling pathway is known to play a role in cell survival and proliferation in various cell types. nih.govresearchgate.net Additionally, hydroxyzine treatment has been observed to increase the phosphorylation of JNK and p38 MAPK, signaling molecules involved in stress-activated pathways. nih.govresearchgate.netresearchgate.net
Research has also explored the impact of hydroxyzine hydrochloride on intracellular mechanisms in macrophage cells, specifically examining the phosphorylated forms of p38 MAPK and PI3K proteins. dergipark.org.tr These studies suggest that hydroxyzine hydrochloride may act through these pathways, influencing the inflammatory activity of macrophages. dergipark.org.tr
Table 2: Influence of Hydroxyzine on Selected Intracellular Signaling Molecules
| Signaling Molecule/Pathway | Observed Effect (in specific cell lines/models) | Potential Implication | Citations |
| JAK2/STAT3 | Down-regulation of phosphorylation | Potential impact on cell survival and proliferation | nih.govresearchgate.netresearchgate.net |
| JNK | Increased phosphorylation | Involvement in stress-activated pathways | nih.govresearchgate.netresearchgate.net |
| p38 MAPK | Increased phosphorylation | Involvement in stress-activated pathways, macrophage activity | nih.govresearchgate.netresearchgate.netdergipark.org.tr |
| PI3K | Increased percentage of positive cells (in macrophages) | Potential influence on macrophage inflammatory activity | dergipark.org.tr |
| Mitochondrial Superoxide | Elevated levels | Key role in inducing apoptosis (in TNBC cells) | nih.govresearchgate.netresearchgate.net |
p38 MAPK Pathway Modulation
Research suggests that hydroxyzine can influence the p38 MAPK signaling pathway. Studies investigating the effects of hydroxyzine on triple-negative breast cancer cells have indicated that hydroxyzine treatment can induce the phosphorylation of p38 MAPK nih.govresearchgate.netresearchgate.net. Phosphorylation typically indicates activation of this kinase. Further research in mammalian macrophages treated with hydroxyzine hydrochloride has also shown effects on p38 MAPK levels. In these studies, hydroxyzine hydrochloride caused a significant decrease in the levels of p38 MAPK proteins in macrophage cells dergipark.org.tr. The intracellular mechanisms of action of hydroxyzine hydrochloride are partially mediated via the p38 MAPK pathway dergipark.org.tr.
PI3K Pathway Modulation
The PI3K pathway is another signaling cascade that appears to be modulated by hydroxyzine. Investigations into the anti-inflammatory activity of hydroxyzine hydrochloride in mammalian macrophages have indicated that the compound can affect PI3K levels dergipark.org.trima-india.org. Similar to its effects on p38 MAPK in this context, hydroxyzine hydrochloride was found to cause a significant decrease in the levels of PI3K proteins in macrophage cells dergipark.org.tr. These findings suggest that the anti-inflammatory effects observed in activated macrophages are partially mediated through the PI3K pathway dergipark.org.tr. Studies on cancer cells also mention the PI3K/Akt pathway as being affected by modulators that impact cell survival, in the context of discussing hydroxyzine's effects on other pathways like JAK2/STAT3 and MAPK/ERK nih.govresearchgate.netresearchgate.netjci.org.
A2A Channel and GABA Level Alterations
Hydroxyzine's effects extend to influencing A2A channels and GABA levels, particularly in the context of its impact on the central nervous system and anxiety. Research suggests that hydroxyzine's reduction of H₁ receptor activity can lead to an increase in GABA levels, potentially mediated through the A2A channel . An increase in GABA, an inhibitory neurotransmitter, is associated with decreased neuronal activity and can contribute to anxiolytic effects dergipark.org.trdroracle.ai. One proposed mechanism indicates that the lowering of H₁R raises A2A, which in turn raises GABA . This increase in GABA is then suggested to help decrease serotonin levels, contributing to an anti-anxiety effect . While hydroxyzine is an antihistamine with sedative properties, its mechanism of action regarding GABA is distinct from that of benzodiazepines, which act via allosteric modulation of the GABAᴀ receptor droracle.ai. Some sources, however, state that hydroxyzine targets anxiety without effect on GABA smartcarebhcs.org.
Data Table: Summary of Hydroxyzine's Molecular Interactions
| Pathway/Target | Effect of Hydroxyzine | Research Context |
| p38 MAPK Pathway | Induces phosphorylation (activation); Decreases protein levels | Triple-negative breast cancer cells; Macrophages |
| PI3K Pathway | Decreases protein levels | Macrophages |
| A2A Channel | Raising of A2A suggested via H₁R reduction | Proposed mechanism for increased GABA and reduced serotonin |
| GABA Levels | Increase in levels suggested | Proposed mechanism for anti-anxiety effect |
| Histamine H₁ Receptor | Potent and selective inverse agonist | Primary mechanism of action wikipedia.orgguidetopharmacology.orgdrugbank.com |
| Serotonin 5-HT₂A Receptor | Weaker antagonist | May contribute to anxiolytic effects wikipedia.org |
| Dopamine D₂ Receptor | Weaker antagonist | Mentioned as off-target activity wikipedia.org |
| α₁-adrenergic Receptor | Weaker antagonist | Mentioned as off-target activity wikipedia.org |
| Muscarinic Acetylcholine Receptors | Lower affinity compared to other first-generation antihistamines | Associated with lower risk of anticholinergic side effects wikipedia.org |
Pharmacological Activities and Their Underlying Mechanisms
Antihistaminic Actions and Mast Cell Stabilization
Hydroxyzine's predominant mechanism of action is as a potent and selective inverse agonist of the histamine (B1213489) H₁ receptor. drugbank.comwikipedia.orgpsychdb.com Inverse agonism at H₁ receptors is responsible for its efficacy in treating histaminic edema, flare, and pruritus. drugbank.com The H₁ histamine receptor mediates hypersensitivity and allergic reactions. drugbank.com Exposure to allergens triggers the degranulation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators. drugbank.com Histamine binding to H₁ receptors promotes the further release of pro-inflammatory cytokines from basophils and mast cells, which are responsible for various allergic symptoms like pruritus and rhinorrhea. drugbank.com By acting as an inverse agonist, hydroxyzine (B1673990) not only blocks histamine's activity but actively dampens the receptor's activity, effectively preventing histamine from exerting its effects and mitigating allergic reactions. drugbank.compatsnap.com
In addition to its direct H₁ receptor activity, hydroxyzine may also reduce mast cell activation and histamine release in allergic conditions. consensus.app High concentrations of antihistamines have been shown to have a mast-cell-stabilizing effect. nih.gov This inhibition of mast cell degranulation in tissues, such as the bladder wall, can reduce the release of inflammatory mediators. droracle.ai
Anxiolytic Mechanisms
Hydroxyzine exhibits anxiolytic properties, which are primarily attributed to its actions within the central nervous system. wikipedia.orgpatsnap.com
Subcortical Central Nervous System Activity
The sedative and tranquilizing effects of hydroxyzine are thought to result mainly from the suppression of activity in specific key regions of the subcortical area of the central nervous system. nih.govdroracle.aimedcentral.compediatriconcall.comdrugs.comnih.govdroracle.ai Unlike some other agents, hydroxyzine does not appear to have cortical depressant activity. drugbank.comnih.govmedcentral.compediatriconcall.comnih.govdroracle.aivinmec.com This subcortical activity is considered to contribute to its anxiolytic properties. drugbank.comdroracle.aimedcentral.compediatriconcall.comdrugs.comnih.govdroracle.ai
Sedative and Hypnotic Properties
Hydroxyzine's sedative and hypnotic effects are closely linked to its activity at the H₁ receptor and its effects on the central nervous system. Its predominant mechanism as a potent H₁ receptor inverse agonist is responsible for its sedative effects. wikipedia.orgpsychdb.com The sedative properties are also thought to occur at the subcortical level of the CNS. drugbank.com Hydroxyzine crosses the blood-brain barrier readily, allowing it to exert these central nervous system effects. wikipedia.orgpsychdb.com Studies have suggested that hydroxyzine can act as an acute hypnotic, potentially reducing sleep onset latency and increasing sleep duration. wikipedia.orgmentalhealth.com Subjective sleepiness has been shown to correlate well with brain H₁ receptor occupancy. wikipedia.org
Antiemetic Mechanisms
Hydroxyzine possesses antiemetic properties, useful in controlling nausea and vomiting. drugbank.commedcentral.comdrugs.com The precise mechanism for its antiemetic and antimotion sickness actions is not fully clear but appears to be related, at least in part, to its central anticholinergic effects and central nervous system depressant properties. patsnap.commedcentral.comdrugs.comvinmec.com Its action on the chemoreceptor trigger zone (CTZ) in the brain, a key region involved in inducing vomiting, is also thought to contribute to its antiemetic effects by inhibiting activity in this zone. patsnap.com
Skeletal Muscle Relaxation
Primary skeletal muscle relaxation has been demonstrated experimentally with hydroxyzine. droracle.aimedcentral.compediatriconcall.comdrugs.comnih.govdroracle.ai This activity is also listed as one of its pharmacological properties. drugs.commims.com
Bronchodilator Activity
Hydroxyzine has demonstrated bronchodilator activity, which refers to its ability to open up the airways fda.govfda.govpdr.netdrugs.com. This effect has been observed in both experimental settings and confirmed clinically fda.govfda.gov. While its primary mechanism is H₁ receptor antagonism, which helps counteract histamine-induced bronchoconstriction, other potential mechanisms may also contribute to this effect.
Analgesic Potentiation
Hydroxyzine has been shown to potentiate the action of other central nervous system (CNS) depressants, including opiates and other analgesics fda.govmedcentral.compediatriconcall.com. This means it can enhance the pain-relieving effects of these medications pdr.netdrugs.com. While the precise mechanism of this analgesic potentiation is not fully elucidated, it is thought to be related, at least in part, to its sedative activity and its suppressive effect on activity in subcortical areas of the CNS medcentral.com. Experimental and clinical studies have demonstrated this analgesic effect fda.govfda.govpdr.net.
Gastrointestinal System Effects (Mild Antisecretory Activity)
Pharmacological and clinical studies indicate that hydroxyzine generally does not increase gastric secretions or acidity fda.govfda.govmedcentral.come-lactancia.orgpfizermedicalinformation.com. In most cases, it exhibits mild antisecretory activity fda.govfda.govmedcentral.come-lactancia.orgpfizermedicalinformation.com. Additionally, hydroxyzine possesses antispasmodic activity, which appears to be mediated through interference with mechanisms that respond to spasmogenic agents such as acetylcholine (B1216132), histamine, and serotonin (B10506) medcentral.com.
Immunomodulatory Properties
Hydroxyzine has demonstrated immunomodulatory properties, influencing aspects of the immune response ima-india.org.
Studies investigating the effects of hydroxyzine hydrochloride on mammalian macrophages have yielded insights into its immunomodulatory activities dergipark.org.trdergipark.org.tr. Research suggests that hydroxyzine hydrochloride can cause a significant decrease in the levels of phosphorylated (active) p38 Mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase (PI3K) proteins in macrophage cells dergipark.org.tr. While one study indicated that hydroxyzine hydrochloride triggered a mild inflammatory response in non-activated macrophages, it exhibited anti-inflammatory effects on already activated macrophages dergipark.org.tr. The intracellular mechanisms of action in macrophages appear to partially involve the p38 MAPK and PI3K pathways dergipark.org.tr. However, another study found that hydroxyzine hydrochloride did not affect the levels of certain cytokines, such as tumor necrosis factor α (TNFα), interleukin-6 (IL-6), interleukin 12p40 (IL12p40), and granulocyte-macrophage colony-stimulating factor (GM-CSF), in macrophage cells after 24 hours of incubation, and did not activate immune cells dergipark.org.tr. This suggests varied effects depending on the activation state of the macrophages and the specific inflammatory markers examined dergipark.org.trdergipark.org.tr.
Hydroxyzine may have potential for reducing neuroinflammation researchgate.netresearchgate.net. Its mechanism as a potent H₁ receptor antagonist and serotonin reuptake inhibitor is thought to contribute to a reduction in inflammation researchgate.net. The reduction of H₁ receptor activity can inhibit the production of proinflammatory cytokines and brain mast cell activation, which in turn may induce a T-cell response that helps lower neuroinflammation researchgate.net. This mechanism has been explored in the context of conditions associated with brain inflammation researchgate.net. Inhibition of mast cell degranulation has been shown to inhibit the onset of experimental allergic encephalomyelitis (EAE), an animal model of multiple sclerosis, and hydroxyzine treatment has been found to inhibit the progression and severity of EAE and the extent of mast cell degranulation in experimental models researchgate.net.
Effects on Macrophage Inflammatory Responses
Cardiac Autonomic Modulation
Studies have investigated the effects of hydroxyzine on cardiac autonomic activity phypha.irphypha.ir. Research using heart rate variability (HRV) indexes in healthy subjects suggests that hydroxyzine can have a transient modulating effect on cardiac autonomic function phypha.irphypha.ir. Specifically, one study indicated an inhibitory effect on the sympathetic index low frequency (LFnu) at 30 minutes post-administration, which was eliminated by 180 minutes phypha.ir. Furthermore, the study observed an increase in vagal HRV indexes starting from 60 minutes, which were eliminated by 240 minutes phypha.ir. These findings suggest that histamines, mediated by H₁ receptors, may have a modulating effect on the cardiac autonomic system, although this effect appears to be neutralized or eliminated relatively quickly, potentially by other cardiac regulatory mechanisms phypha.irphypha.ir. It is important to note that while these studies explore autonomic modulation, other research highlights the potential for hydroxyzine to cause QT interval prolongation, particularly at higher doses or in individuals with pre-existing risk factors, which involves interference with potassium channels in heart cells droracle.aidrugbank.com.
Data Tables:
Based on the available search results focusing strictly on the requested pharmacological activities and their mechanisms, there is no detailed numerical data presented in a format suitable for generating interactive data tables within the scope of this article. The information primarily describes mechanisms and observed effects rather than providing quantitative experimental data points for comparison or analysis in a table format.
Biotransformation and Metabolite Pharmacology
Hepatic Metabolic Pathways
The hepatic metabolism of hydroxyzine (B1673990) involves several enzymatic pathways, primarily centered around oxidation wikipedia.orgdrugbank.come-lactancia.org.
Cytochrome P450 Enzyme Involvement (CYP3A4/5)
The metabolism of hydroxyzine is principally mediated by the cytochrome P450 enzyme isoforms CYP3A4 and CYP3A5 wikipedia.orgdrugbank.come-lactancia.orgmpa.sempa.sempa.sehpra.iescribd.com. These enzymes play a significant role in the initial metabolic steps of hydroxyzine in the liver wikipedia.orgdrugbank.come-lactancia.org.
Oxidation to Carboxylic Acid Metabolite (Cetirizine)
A major metabolic pathway for hydroxyzine is the oxidation of its alcohol moiety to a carboxylic acid wikipedia.orgdrugbank.come-lactancia.orgmpa.sempa.sempa.sehpra.ienih.gov. This process, mediated by alcohol dehydrogenase, results in the formation of cetirizine (B192768), which is the main and active metabolite of hydroxyzine wikipedia.orgdrugbank.come-lactancia.orgmpa.sempa.sempa.sehpra.ienih.gov. Cetirizine accounts for approximately 45% of an orally administered dose of hydroxyzine wikipedia.orgdrugbank.come-lactancia.orgmpa.sempa.sempa.sehpra.ie.
Other Metabolites (N-Dealkylated, O-Dealkylated)
In addition to cetirizine, other metabolites of hydroxyzine have been identified, including N-dealkylated and O-dealkylated forms wikipedia.orge-lactancia.orgmpa.sempa.sempa.sehpra.iescribd.com. The O-dealkylated metabolite has been reported to have a plasma half-life of 59 hours wikipedia.orge-lactancia.orgmpa.sempa.sempa.sehpra.iescribd.com. While these metabolites have been identified, their specific structures and pharmacological activity in humans have not been as extensively elucidated as that of cetirizine drugbank.com.
Table 1: Major Hepatic Metabolic Pathways of Hydroxyzine
| Pathway | Enzymes Involved | Major Metabolite(s) | Contribution to Oral Dose |
| Oxidation of alcohol moiety | Alcohol Dehydrogenase | Cetirizine (Carboxylic Acid) | ~45% |
| N-Dealkylation | Principally CYP3A4/5 | N-Dealkylated metabolite | Not specified |
| O-Dealkylation | Principally CYP3A4/5 | O-Dealkylated metabolite | Not specified |
Pharmacological Profile of Metabolites
The metabolites of hydroxyzine exhibit different pharmacological profiles compared to the parent compound, particularly concerning their activity and ability to cross the blood-brain barrier nih.govnih.govnih.govnih.govwikipedia.org.
Cetirizine: Peripheral H1-Antagonist Activity
Cetirizine is a second-generation antihistamine and a highly selective peripheral histamine (B1213489) H1-receptor antagonist nih.govnih.govwikipedia.orgdrugbank.combiomedpharmajournal.orgresearchgate.net. This selective activity on peripheral H1 receptors is responsible for much of the antihistaminic effect attributed to hydroxyzine administration drugbank.comdrugbank.com. Cetirizine effectively relieves symptoms associated with allergic conditions by blocking the effects of histamine at these peripheral sites nih.govdrugbank.combiomedpharmajournal.org.
Blood-Brain Barrier Permeability Differences of Metabolites
A significant difference between hydroxyzine and its major metabolite, cetirizine, lies in their ability to cross the blood-brain barrier (BBB) guidetopharmacology.orgnih.govnih.govnih.govwikipedia.orgbiomedpharmajournal.orgmdpi.comwikipedia.org. Hydroxyzine readily crosses the BBB, which contributes to its sedative and anxiolytic effects wikipedia.orgnih.goviiab.menih.gov. In contrast, cetirizine crosses the BBB to a much lesser extent guidetopharmacology.orgnih.govnih.govnih.govwikipedia.orgbiomedpharmajournal.orgmdpi.com. This limited penetration of the BBB by cetirizine is attributed to its physicochemical properties, including its more hydrophilic nature and its existence as a zwitterion at physiological pH, as well as its interaction with efflux pumps like P-glycoprotein at the BBB biomedpharmajournal.orgmdpi.comwikipedia.orgingentaconnect.com. This difference in BBB permeability explains why cetirizine is considered less sedating compared to hydroxyzine nih.govnih.govnih.govnih.govwikipedia.orgmdpi.com.
Table 2: Blood-Brain Barrier Permeability and Sedation Potential
| Compound | Crosses Blood-Brain Barrier | Sedation Potential |
| Hydroxyzine | Readily | Higher |
| Cetirizine | Minimally | Lower |
Excretion Pathways of Hydroxyzine and Metabolites
The excretion pathways of hydroxyzine and its metabolites involve both renal and fecal routes. While the precise extent of renal and fecal excretion of hydroxyzine in humans has not been definitively determined, research indicates that its major active metabolite, cetirizine, is primarily eliminated unchanged in the urine. Approximately 70% of an administered dose of cetirizine, formed from hydroxyzine, is excreted unchanged in the urine. drugbank.comnih.gov
Studies in animals have shown that hydroxyzine and its metabolites are excreted in feces, primarily through biliary elimination. nih.govmedcentral.commhmedical.comdrugs.com In rats, less than 2% of the parent drug is excreted unchanged. wikipedia.org
The elimination half-life of hydroxyzine varies depending on age, averaging around 14-25 hours in adults, approximately 7.1 hours in children, and is prolonged in the elderly, averaging about 29 hours. drugbank.com The half-life of the main metabolite, cetirizine, is approximately 10 hours in adults. mpa.sempa.se
Renal function significantly impacts the excretion of cetirizine. In patients with moderate to severe renal impairment, the excretion of cetirizine is decreased, leading to an increase in its exposure (AUC) by about 5 times compared to individuals with normal renal function. mpa.se This accumulation of cetirizine in patients with renal impairment necessitates dose adjustments of hydroxyzine to avoid potential overexposure to the metabolite. mpa.sempa.se Hemodialysis is not considered an efficient method for removing cetirizine. mpa.se
While cetirizine is predominantly excreted renally, the extent of renal excretion of the parent drug, hydroxyzine, has not been fully determined in humans. fda.govpfizermedicalinformation.com Due to the higher likelihood of decreased renal function in elderly patients, caution is advised in dose selection for this population. fda.govpfizermedicalinformation.com
The following table summarizes key excretion data for hydroxyzine and its main metabolite, cetirizine:
| Compound | Primary Excretion Route (Humans) | Percentage Excreted Unchanged in Urine (Humans) | Primary Excretion Route (Animals) |
| Hydroxyzine | Undetermined precise extent | ~0.8% (oral dose) mpa.sempa.se | Feces (biliary elimination) nih.govmedcentral.commhmedical.comdrugs.com |
| Cetirizine | Urine | ~70% (of hydroxyzine metabolite) drugbank.comnih.gov | Not specified in search results |
It is important to note that while animal studies provide insights into biliary excretion, the precise contribution of fecal excretion in humans remains to be fully elucidated.
Synthesis and Structural Activity Relationship Sar Research
Historical and Modern Synthetic Routes
The synthesis of hydroxyzine (B1673990) typically involves the alkylation of a substituted piperazine (B1678402) ring. gpatindia.comima-india.org
Alkylation Methods
Historically and in modern approaches, alkylation methods are central to hydroxyzine synthesis. One common route involves the alkylation of 1-(4-chlorobenzhydryl)piperazine (B1679854) with 2-(2-hydroxyethoxy)ethylchloride to yield hydroxyzine. gpatindia.comima-india.org This reaction builds the characteristic ethoxyethanol side chain onto the piperazine core. Another synthetic route involves the reaction of 4-chlorophenyl benzhydryl piperazine with 2-(2-Chloroethoxy)ethanol. lookchem.com This process can be followed by treatment with IPA-HCl to obtain hydroxyzine hydrochloride. environmentclearance.nic.in
Raney-Ni Catalyzed N-Alkylation
More recent developments in hydroxyzine synthesis include the use of Raney-Ni catalyzed N-alkylation. researchgate.netccspublishing.org.cnsioc-journal.cnresearchgate.net This method has been explored for the synthesis of hydroxyzine and other diphenylmethyl piperazine derivatives. researchgate.netsioc-journal.cnresearchgate.net This approach represents a newer protocol applied to the synthesis of these types of drugs, potentially offering improved application value in drug synthesis. researchgate.netsioc-journal.cnresearchgate.net Additionally, an iridium/graphene nanostructured catalyst has been reported for the N-alkylation of amines, including a tandem catalysis approach to synthesize hydroxyzine. nih.govpreprints.orgresearchgate.net This method allows for direct C-N bond formation without the need for pre-activation steps, solvents, alkalis, or other additives, with water as the only byproduct. nih.govpreprints.org
Structural Classification
Hydroxyzine is classified as a first-generation histamine (B1213489) H₁-receptor antagonist. nih.govguidetopharmacology.org Chemically, it belongs to the diphenylmethane (B89790) and piperazine classes. nih.govguidetopharmacology.orgwikipedia.org It is also described as a N-alkylpiperazine, a hydroxyether, and a member of monochlorobenzenes. nih.gov
Development of Hydroxyzine Derivatives and Analogues
The structure of hydroxyzine has served as a basis for the development of various derivatives and analogues. Analogues of hydroxyzine include compounds such as buclizine, cetirizine (B192768), cinnarizine, cyclizine, etodroxizine, meclizine, and pipoxizine. wikipedia.org Cetirizine, a second-generation antihistamine, is a major active metabolite of hydroxyzine, formed through the oxidation of the alcohol moiety to a carboxylic acid. nih.govwikipedia.orgmims.com Levocetirizine is the active R-enantiomer of cetirizine. wikipedia.orgmims.com Research has also explored novel hydroxyzine derivatives for potential applications beyond antihistaminic effects, such as potential androgen receptor antagonists, with studies discussing the structure-activity relationship based on cytotoxic and antagonistic activity data. frontiersin.orgresearchgate.net
Relationship between Chemical Structure and Receptor Affinity
The chemical structure of hydroxyzine dictates its affinity for various receptors, most notably the histamine H₁ receptor. Hydroxyzine acts as a potent and selective inverse agonist at the H₁ receptor, which underlies its antihistaminic and sedative effects. wikipedia.orggpatindia.com Compared to many other first-generation antihistamines, hydroxyzine exhibits a lower affinity for muscarinic acetylcholine (B1216132) receptors, contributing to a lower risk of anticholinergic side effects. wikipedia.org Studies have shown that hydroxyzine's interaction with the hERG potassium channel, a factor in cardiac repolarization, involves interactions between its aromatic group and specific amino acid residues in the channel, such as TYR652. nih.gov This interaction can lead to the inhibition of hERG currents and prolongation of the cardiac action potential duration. nih.gov While its primary action is on the H₁ receptor, hydroxyzine has also demonstrated weaker antagonistic activity at other receptors, including the serotonin (B10506) 5-HT₂A receptor, dopamine (B1211576) D₂ receptor, and α₁-adrenergic receptor. wikipedia.org The anxiolytic effects of hydroxyzine are likely linked to its antiserotonergic properties, as other antihistamines lacking these properties have not shown effectiveness in treating anxiety. wikipedia.org
Preclinical Research Methodologies and Models
In Vitro Pharmacological Assays
In vitro studies provide controlled environments to examine the direct effects of hydroxyzine (B1673990) on specific molecular and cellular targets.
Receptor Binding Studies (e.g., H1, 5-HT2A, D2, α1)
Hydroxyzine's primary mechanism involves potent antagonism or inverse agonism at the histamine (B1213489) H1 receptor. researchgate.netwikipedia.orgwikipedia.org This interaction is largely responsible for its antihistaminic and sedative properties. wikipedia.orgwikipedia.org Beyond its effects on H1 receptors, preclinical studies have also demonstrated that hydroxyzine interacts with other neurotransmitter receptors, albeit with lower affinity. It has been shown to act as a weak antagonist at serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and α1-adrenergic receptors. researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org These weaker interactions are suggested to contribute to its anxiolytic effects. wikipedia.org
Cellular Models (e.g., Macrophage Cells, Neuro2a Cells)
Cellular models are utilized to investigate the effects of hydroxyzine on specific cell types and their functions. Studies have explored the impact of hydroxyzine hydrochloride on mammalian macrophage cells, specifically the J774.2 cell line. wikipedia.org These investigations assessed the effects of hydroxyzine at various concentrations (1, 5, 10, and 20 µg/mL) on the levels of pro-inflammatory cytokines, including tumor necrosis factor α (TNFα), interleukin-6 (IL-6), interleukin 12p40 (IL12p40), and granulocyte-macrophage colony-stimulating factor (GM-CSF). wikipedia.org Results from one study indicated that hydroxyzine hydrochloride did not significantly affect the levels of these cytokines in macrophage cells after 24 hours of incubation, suggesting an absence of immunostimulatory effects on these cells at the tested concentrations. wikipedia.org
Enzyme Activity Assays (e.g., CYP3A4/5)
Enzyme activity assays are employed to understand how hydroxyzine is metabolized and its potential to interact with the metabolism of other compounds. Preclinical data indicate that hydroxyzine is extensively metabolized, primarily in the liver. mhmedical.com The formation of its main metabolite, cetirizine (B192768), is mediated by alcohol dehydrogenase. mhmedical.commims.comwikidata.orgwikipedia.org Other metabolic pathways, leading to the formation of N-dealkylated and O-dealkylated metabolites, are principally mediated by the cytochrome P450 isoforms CYP3A4/5. mims.comwikidata.orgwikipedia.org Hydroxyzine has also been identified as an inhibitor of CYP2D6. mims.comwikidata.org While the detailed findings from specific CYP3A4/5 enzyme activity assays were not extensively detailed in the search results, the consistent reporting of CYP3A4/5 as primary enzymes involved in hydroxyzine metabolism and potential for inhibition by hydroxyzine (specifically CYP2D6) implies that such studies have been conducted to define these metabolic pathways and interactions. mhmedical.commims.comwikidata.orgwikipedia.orgmims.com
In Vivo Animal Models
In vivo animal models are essential for evaluating the behavioral and physiological effects of hydroxyzine in a complex biological system, providing insights into its potential therapeutic applications.
Models for Anxiolytic Activity (e.g., Elevated Plus Maze, Light/Dark Transition, Marble Burying Test in Mice)
Several animal models are commonly used to assess anxiolytic activity, including the elevated plus maze, light/dark transition test, and marble burying test, predominantly in mice. wikipedia.orgwikipedia.org Studies utilizing these models have demonstrated significant anxiolytic activity for hydroxyzine. wikipedia.orgwikipedia.org
In the elevated plus maze test, anxiolytic compounds typically increase the time spent in and entries into the open arms of the maze, which are considered more anxiogenic areas for rodents. wikipedia.orgwikipedia.org The light/dark transition test assesses the natural aversion of rodents to brightly lit open spaces; anxiolytics tend to increase the time spent in the light compartment. wikipedia.org The marble burying test is used to evaluate anxiety-related and repetitive behaviors, with a reduction in buried marbles often indicating anxiolytic or anti-compulsive effects. wikipedia.orgwikipedia.org
One study investigating hydroxyzine monotherapy in Swiss albino mice using these models reported significant anxiolytic activity based on the outcomes of the elevated plus maze, light/dark transition, and marble burying tests. wikipedia.orgwikipedia.org Specifically, hydroxyzine treatment showed a significant decrease in the number of marbles buried by the mice compared to the control group. wikipedia.org
Models for Antihistaminic Activity (e.g., Histamine-Induced Wheal and Flare in Rabbits)
The peripheral antihistaminic activity of hydroxyzine has been evaluated in vivo using models such as the histamine-induced wheal and flare test in rabbits. mims.comciteab.commims.com This model involves the intradermal injection of histamine to induce a localized allergic reaction characterized by a wheal (swelling) and flare (redness). mims.com The ability of a compound to suppress these responses is indicative of its antihistaminic potency.
Studies using this model in rabbits have shown that hydroxyzine significantly suppresses histamine-induced wheal and flare formation. mims.comciteab.com For instance, one study reported that hydroxyzine from various topical formulations significantly suppressed histamine-induced wheal formation by 75% to 95% for up to 24 hours compared to baseline. mims.comciteab.com Mean maximum suppression, ranging from 85% to 94%, occurred between 2 and 6 hours post-application, with no significant differences observed among the tested formulations. mims.comciteab.com This demonstrates the potent peripheral H1-antihistaminic activity of hydroxyzine in vivo.
| Preclinical Model | Type | Species (if applicable) | Key Finding | Supporting Snippets |
| Receptor Binding Studies (H1) | In Vitro | N/A | Potent H1 receptor inverse agonist/antagonist. | researchgate.netwikipedia.orgwikipedia.org |
| Receptor Binding Studies (5-HT2A) | In Vitro | N/A | Weak 5-HT2A receptor antagonist. | researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org |
| Receptor Binding Studies (D2) | In Vitro | N/A | Weak D2 receptor antagonist. | researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org |
| Receptor Binding Studies (α1) | In Vitro | N/A | Weak α1-adrenergic receptor antagonist. | researchgate.netwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org |
| Cellular Models (Macrophage Cells) | In Vitro | J774.2 cell line | No significant effect on tested pro-inflammatory cytokine levels. | wikipedia.org |
| Enzyme Activity Assays (CYP3A4/5) | In Vitro | N/A | Metabolized by CYP3A4/5; potential for inhibition (CYP2D6 noted). | mhmedical.commims.comwikidata.orgwikipedia.orgmims.com |
| Elevated Plus Maze | In Vivo | Mice | Showed significant anxiolytic activity (increased open arm exploration). | wikipedia.orgwikipedia.org |
| Light/Dark Transition | In Vivo | Mice | Showed significant anxiolytic activity (increased time in light compartment). | wikipedia.orgwikipedia.org |
| Marble Burying Test | In Vivo | Mice | Showed significant anxiolytic activity (decreased number of buried marbles). | wikipedia.orgwikipedia.org |
| Histamine-Induced Wheal and Flare | In Vivo | Rabbits | Significantly suppressed wheal and flare formation. | mims.comciteab.commims.com |
Models for Antiemetic Evaluation (e.g., Apomorphine (B128758) Test, Veriloid Test)
The antiemetic properties of hydroxyzine have been demonstrated experimentally using established animal models, including the apomorphine test and the veriloid test. fda.govrxlist.comnih.govmpa.sefda.gov These tests are commonly employed in preclinical settings to evaluate the efficacy of compounds in preventing or reducing vomiting. slideshare.netslideshare.net The apomorphine test typically involves inducing emesis in animals, such as dogs or other susceptible species, using apomorphine, a dopamine receptor agonist known to stimulate the chemoreceptor trigger zone. slideshare.netslideshare.net The veriloid test also serves as a model for evaluating antiemetic activity. fda.govrxlist.comnih.govmpa.sefda.gov While the precise mechanisms underlying hydroxyzine's antiemetic effects are not fully elucidated, they are believed to involve its central anticholinergic and central nervous system (CNS) depressant properties. nih.gov
Assessment of Neurodevelopmental Effects in Animal Models
Animal studies have been conducted to investigate the potential neurodevelopmental effects of hydroxyzine. Research suggests a possible association between reduced neurotransmission of histamine, a target of hydroxyzine, and psychomotor behavior, as indicated by animal studies. researchgate.netnih.govnih.govfrontiersin.org Studies in rats have demonstrated the involvement of neuronal histamine in the formation of long-term memory. nih.govfrontiersin.org Some animal studies have indicated that high doses of hydroxyzine were associated with developmental toxicity, including structural anomalies and death in rats and mice at doses substantially above the human therapeutic range. nih.govpfizer.compfizer.compsychopharmacopeia.com Teratogenesis has been associated with hydroxyzine in beagle puppies. pfizer.compfizer.com In pregnant monkeys, oral doses of 6, 8, and 12 mg/kg resulted in abortion in some cases, although lower doses did not produce abortions or gross malformations in offspring. pfizer.compfizer.com
Applications in Veterinary Pharmacology Models
Hydroxyzine is used in veterinary medicine, particularly in horses, for treating allergic reactions such as urticaria and allergic dermatitis due to its antihistamine properties. worktribe.comnih.govresearchgate.netdroracle.airesearchgate.net Pharmacokinetic studies in horses have been conducted to understand the absorption, distribution, metabolism, and excretion of hydroxyzine and its metabolite, cetirizine, in this species. worktribe.comnih.govresearchgate.netdroracle.airesearchgate.net These studies often involve administering hydroxyzine orally to horses and measuring plasma and urine concentrations of both hydroxyzine and cetirizine using techniques like LC-MS/MS. worktribe.comnih.govresearchgate.netresearchgate.net Such research is crucial for determining appropriate dosages and withdrawal times in performance animals. worktribe.comnih.govresearchgate.netresearchgate.net Studies in dogs have also investigated the pharmacokinetics and pharmacodynamics of hydroxyzine, evaluating its suppressive effect on histamine- and anti-canine IgE-mediated cutaneous wheal formation. nih.govresearchgate.net
Models for Metabolic Pathway Elucidation
Preclinical models play a significant role in elucidating the metabolic pathways of hydroxyzine. Studies in animals, including rats, have shown that hydroxyzine is extensively metabolized. nih.govwikipedia.org The primary metabolic pathway involves the oxidation of the alcohol moiety to a carboxylic acid, forming the main active metabolite, cetirizine. nih.govwikipedia.orgmpa.see-lactancia.orgdrugbank.comnih.govresearchgate.net This process is mediated primarily by alcohol dehydrogenase, and also involves CYP3A4/5. nih.govwikipedia.orgmpa.see-lactancia.orgdrugbank.comgenome.jp Other identified metabolites include an N-dealkylated metabolite and an O-dealkylated metabolite. wikipedia.orgmpa.see-lactancia.org Animal studies indicate that hydroxyzine and its metabolites are primarily excreted in feces via biliary elimination. nih.govwikipedia.org In rats, a small percentage of the drug is excreted unchanged. wikipedia.org
Advanced Research Techniques
Advanced analytical and imaging techniques are employed in preclinical research to gain deeper insights into the behavior of hydroxyzine.
Positron Emission Tomography (PET) for Receptor Occupancy Studies
Positron Emission Tomography (PET) is a valuable technique used in preclinical and clinical research to study receptor occupancy, including that of histamine H₁ receptors which are a primary target of hydroxyzine. wikipedia.orgkarger.comresearchgate.netnih.gov While the provided search results primarily discuss PET studies in humans, the principle of using PET to quantify brain receptor occupancy by antihistamines is applicable to preclinical animal models. karger.comresearchgate.netnih.gov These studies typically involve using a radiolabeled tracer that binds to the receptor of interest (e.g., [¹¹C]-doxepin for H₁ receptors) and measuring its displacement by the drug. researchgate.netnih.gov By quantifying the extent to which hydroxyzine occupies H₁ receptors in the brain, researchers can correlate receptor occupancy with pharmacological effects, such as sedation. wikipedia.orgkarger.comresearchgate.net PET studies with antihistamines have shown that higher brain H₁ receptor occupancy is associated with increased somnolence. wikipedia.orgresearchgate.net
Electrophysiological Studies (e.g., Heart Rate Variability)
Electrophysiological studies are employed in preclinical research to assess the effects of compounds on the electrical activity of biological systems, including the cardiovascular and nervous systems. Heart Rate Variability (HRV), the physiological phenomenon of variation in the time interval between heartbeats, is a non-invasive measure used to assess the activity of the autonomic nervous system. Changes in HRV can reflect shifts in the balance between sympathetic and parasympathetic nervous system influence on the heart.
While direct preclinical studies specifically examining the effects of hydroxyzine on HRV in animal models were not extensively found in the immediate search, a clinical study in humans provides valuable insight into how such electrophysiological parameters are assessed in the context of hydroxyzine administration and its impact on autonomic function. In a study comparing hydroxyzine and midazolam as premedication before anesthesia induction in adult patients, heart rate variability was measured. The study found that hydroxyzine premedication led to a significant increase in heart rate and systolic blood pressure following intubation compared to the midazolam group. psychdb.com Analysis of HRV components showed a significant increase in the low frequency component/high frequency component (LF/HF) ratio in the hydroxyzine group, whereas this ratio did not change significantly in the midazolam group. psychdb.com This increase in the LF/HF ratio is often interpreted as an indicator of increased sympathetic nervous system activity or decreased parasympathetic activity. psychdb.comnih.govnih.gov Conversely, midazolam premedication appeared to inhibit sympathetic activation during anesthesia induction. psychdb.com This clinical example illustrates the application of HRV analysis to evaluate the autonomic effects of hydroxyzine, a methodology that can be adapted for preclinical animal models to understand the compound's impact on the autonomic nervous system.
Preclinical electrophysiological studies involving hydroxyzine could similarly utilize techniques such as electrocardiogram (ECG) recording and subsequent HRV analysis in animal models (e.g., rodents, canines) to investigate its effects on cardiac autonomic control under various conditions. Such studies could involve administering hydroxyzine to animals and monitoring HRV parameters like the standard deviation of NN intervals (SDNN), root mean square of successive differences (RMSSD), and frequency domain components (LF, HF, and LF/HF ratio) to assess sympathetic and parasympathetic modulation. nih.govnih.gov
Cerebrospinal Fluid Neurotransmitter Analysis
Analysis of neurotransmitter levels in cerebrospinal fluid (CSF) in preclinical models provides insights into the neurochemical effects of compounds within the central nervous system. CSF is in close contact with the brain and spinal cord, and changes in its composition can reflect alterations in neurotransmitter synthesis, release, metabolism, or reuptake. e-lactancia.org
Preclinical studies have demonstrated that hydroxyzine is capable of crossing the blood-brain barrier and reaching the CSF. A study in rats investigating the distribution of several antihistamines following intranasal administration found that hydroxyzine concentrations in both plasma and CSF were significantly greater than most other compounds tested. nih.govnih.gov Notably, hydroxyzine levels in CSF following intranasal administration were significantly higher than those observed after intra-arterial administration, suggesting preferential absorption into the central nervous system via this route. nih.gov The ratios of the area under the curve (AUC) for CSF to plasma were significantly higher for intranasal administration (4.0) compared to intra-arterial administration (0.4) for hydroxyzine. nih.gov
While direct preclinical studies specifically quantifying the effect of hydroxyzine administration on neurotransmitter concentrations within the CSF were not prominently featured in the search results, research in mice has investigated the impact of hydroxyzine treatment on monoamine levels in brain tissue, which is closely related to CSF composition. One study measured dopamine and serotonin levels in different brain regions, including the hippocampi, cerebral cortices, and whole brain, after hydroxyzine treatment in mice. nih.govnih.govresearchgate.net The findings indicated a significant increase in the levels of both dopamine and serotonin in these brain regions in the hydroxyzine-treated groups compared to the control group. nih.govnih.gov
Some sources also suggest that hydroxyzine's anxiolytic and sedative properties may involve effects on central nervous system receptors, including potential antidopaminergic and antiserotonergic actions. psychdb.compatsnap.comconsensus.app One reference posits that hydroxyzine may reduce cerebrospinal fluid levels of dopamine and serotonin metabolites, suggesting it could help normalize neurotransmitter imbalances. consensus.app However, this contrasts with the mouse brain tissue study showing increased levels of the neurotransmitters themselves. nih.govnih.gov This highlights the complexity of interpreting the precise impact on neurotransmitter dynamics, which can vary depending on the specific neurotransmitter, brain region, and whether the parent compound or its metabolites are being measured in CSF or tissue.
Comparative Preclinical Pharmacology
Comparison with Other First-Generation Antihistamines
Hydroxyzine (B1673990) is classified as a first-generation piperazine (B1678402) derivative antihistamine. Like other first-generation antihistamines such as diphenhydramine (B27) and chlorpheniramine, it primarily exerts its effects by competitively blocking histamine (B1213489) at H1 receptors located on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This action inhibits histamine-mediated responses like vasodilation, flare and itch reactions, and sneezing. mims.commims.comontosight.ai
However, a key distinction lies in the extent of central nervous system (CNS) penetration and affinity for other receptors. First-generation antihistamines generally cross the blood-brain barrier readily, leading to central effects such as drowsiness and sedation. phypha.irnih.gov Hydroxyzine is known for its notable sedative effects, which are attributed to its ability to easily cross the blood-brain barrier and occupy brain H1 receptors. phypha.irwikipedia.org Studies using positron emission tomography (PET) have shown that a single 30 mg dose of hydroxyzine results in substantial brain H1 receptor occupancy (67.6%), correlating with subjective sleepiness. wikipedia.org
While other first-generation antihistamines like diphenhydramine also cause significant sedation, hydroxyzine is reported to have a lower affinity for muscarinic acetylcholine (B1216132) receptors compared to many other first-generation agents. phypha.irwikipedia.org This lower affinity may translate to a reduced risk of anticholinergic side effects, such as dry mouth and urinary retention, although these can still occur. phypha.ir
Preclinical studies comparing the sedative potential have utilized measures like the proportional impairment ratio (PIR). In one investigation, hydroxyzine demonstrated a significantly higher PIR (2.43) compared to the second-generation antihistamine cetirizine (B192768) (0.25) and fexofenadine (B15129) (0.00), indicating a greater potential for impairment. mdpi.com
Comparison with Second-Generation Antihistamines (e.g., Cetirizine)
Second-generation antihistamines, such as cetirizine (which is also a major metabolite of hydroxyzine), were developed with the aim of reducing the sedative and anticholinergic effects associated with first-generation agents while maintaining potent H1 receptor antagonism. nih.govmdpi.comwikipedia.orgmims.com
A primary difference lies in their ability to cross the blood-brain barrier. Second-generation antihistamines are generally designed to be less lipophilic or are substrates for efflux pumps like P-glycoprotein in the brain capillary endothelium, limiting their entry into the CNS. phypha.irjiaci.org This restricted CNS penetration results in significantly less sedation compared to hydroxyzine. nih.govmdpi.com Cetirizine, for instance, is described as a peripherally selective antihistamine. wikipedia.org
Pharmacodynamic studies, such as the wheal and flare inhibition test, are used to compare the antihistaminic potency and duration of action. Both hydroxyzine and second-generation antihistamines effectively inhibit histamine-induced skin reactions. jiaci.org However, differences in pharmacokinetics, including metabolism and elimination half-life, contribute to variations in duration of action. Hydroxyzine has a relatively long elimination half-life (around 20 hours in adults), and its active metabolite, cetirizine, also has a prolonged half-life (around 8 hours). mims.comwikipedia.orgmims.com Cetirizine is primarily eliminated unchanged in the urine, with limited hepatic metabolism. mims.commims.com
The difference in CNS penetration is a critical distinction in their preclinical profiles, directly impacting their sedative potential and suitability for different clinical applications.
| Feature | Hydroxyzine (First-Generation) | Cetirizine (Second-Generation) |
| H1 Receptor Affinity | Potent | Potent, Selective |
| Blood-Brain Barrier Penetration | High | Low (Peripherally Selective) |
| Sedative Potential | High | Low |
| Anticholinergic Affinity | Lower than many other first-gen | Minimal |
| Primary Mechanism | H1 Receptor Inverse Agonist wikipedia.org | H1 Receptor Antagonist nih.gov |
| Metabolite | Yes (to Cetirizine) | No (is a metabolite of hydroxyzine) |
Comparative Anxiolytic Mechanisms with other Pharmacological Classes (e.g., Benzodiazepines, Buspirone (B1668070), Aripiprazole)
Hydroxyzine is utilized for its anxiolytic properties, which are distinct from those of other classes of anxiolytic agents like benzodiazepines, buspirone, and atypical antipsychotics such as aripiprazole (B633).
Unlike benzodiazepines, which exert their anxiolytic effects primarily by allosterically modulating GABAA receptors to enhance inhibitory neurotransmission, hydroxyzine does not have significant affinity for benzodiazepine (B76468) receptors and does not affect GABA binding in preclinical models. droracle.aineuroscigroup.us Benzodiazepines are known for their anticonvulsant and muscle relaxant properties, which are not characteristic of hydroxyzine. droracle.aineuroscigroup.us
Buspirone, another anxiolytic, has a mechanism of action that is not fully understood but is thought to involve partial agonism at serotonin (B10506) 5-HT1A receptors and moderate affinity for dopamine (B1211576) D2 receptors. droracle.aineuroscigroup.uswikipedia.orgmims.com Preclinical studies suggest buspirone does not act on GABA receptors. droracle.aineuroscigroup.us While some research indicates hydroxyzine may have modest serotonin 5-HT2A receptor antagonism, its primary anxiolytic action is believed to be related to its effects on subcortical areas of the CNS, potentially linked to its antihistaminic and weak antiserotonergic activities. wikipedia.orgnih.govjwatch.org Comparative studies in generalized anxiety disorder have shown hydroxyzine to be superior to placebo, while buspirone's efficacy can be less pronounced in certain patient populations or at specific doses. jwatch.org
Aripiprazole, an atypical antipsychotic with some anxiolytic effects, acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors. mims.comnih.gov Preclinical evaluations comparing hydroxyzine and aripiprazole, sometimes in combination, have explored their anxiolytic effects in animal models. These studies suggest that hydroxyzine monotherapy can demonstrate significant anxiolytic activity, and while combinations might offer benefits over aripiprazole alone, hydroxyzine monotherapy can show better anxiolytic activity compared to both aripiprazole monotherapy and the combination in certain preclinical settings. jbclinpharm.orgnih.gov This highlights the distinct mechanisms through which hydroxyzine exerts its anxiolytic effects compared to agents targeting dopaminergic and serotonergic pathways more directly as their primary mechanism for anxiolysis.
Distinction in Receptor Selectivity and Binding Profiles
Hydroxyzine's preclinical profile is characterized by its potent inverse agonism at histamine H1 receptors, which is its primary mechanism of action for antihistaminic and sedative effects. wikipedia.orgdrugbank.com Beyond H1 receptors, hydroxyzine also exhibits affinity for other receptors, albeit generally weaker. These include antagonism at serotonin 5-HT2A receptors, dopamine D2 receptors, and alpha-1 adrenergic receptors. wikipedia.org This broader, though less potent, activity at multiple receptor types distinguishes it from highly selective agents.
Compared to second-generation antihistamines like cetirizine, which are primarily selective H1 receptor antagonists with minimal activity at other receptors, hydroxyzine's binding profile is less selective due to its interactions with serotonergic, dopaminergic, and adrenergic receptors. wikipedia.orgnih.gov
When contrasted with benzodiazepines, which primarily target GABAA receptors, hydroxyzine's receptor profile is markedly different, lacking significant affinity for benzodiazepine or GABA receptors. droracle.aineuroscigroup.us
Buspirone's profile, centered on 5-HT1A partial agonism and D2 receptor affinity, also differs from hydroxyzine's primary H1 antagonism and weaker activity at other sites. droracle.aiwikipedia.orgmims.com Aripiprazole's partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors represents another distinct binding profile compared to hydroxyzine. mims.comnih.gov
Pharmacological Interactions and Modulations
Interactions with Central Nervous System Depressants
Hydroxyzine (B1673990) can potentiate the effects of central nervous system (CNS) depressants. This interaction is significant and can lead to increased sedation, slowed breathing, and in rare cases, coma or death. verywellhealth.com The prescribing information for hydroxyzine explicitly states that when used concomitantly with CNS depressants, the effect of CNS depression is stronger. verywellhealth.com
Examples of CNS depressants that can interact with hydroxyzine include:
Opioids (e.g., oxycodone) verywellhealth.com
Barbiturates (e.g., phenobarbital) verywellhealth.commedcentral.comrxlist.commedicinenet.com
Muscle relaxants (e.g., cyclobenzaprine) verywellhealth.com
Other antihistamines (e.g., diphenhydramine) verywellhealth.com
Benzodiazepines (e.g., lorazepam, clonazepam, alprazolam) verywellhealth.com
Sedatives (e.g., zolpidem) verywellhealth.com
Non-narcotic analgesics rxlist.commedicinenet.com
Hypnotics aapharma.ca
Psychotropic agents aapharma.ca
Alcohol medcentral.comaapharma.casinglecare.comhres.ca
When hydroxyzine is used concurrently with these agents, caution is advised to avoid excessive sedation. medcentral.com Manufacturers recommend that the dosage of the concomitant CNS depressant be reduced, potentially by up to 50%. medcentral.comrxlist.commedicinenet.comaapharma.ca Patients should be warned that hydroxyzine may enhance their response to alcohol, barbiturates, or other CNS depressants. medcentral.com
Metabolic Interactions (e.g., CYP3A4/5 Inhibitors/Inducers)
Hydroxyzine is metabolized in the liver, primarily by alcohol dehydrogenase and cytochrome P450 (CYP) enzymes, specifically CYP3A4/5, into its active metabolite, cetirizine (B192768). reallifepharmacology.commpa.sedrugsporphyria.net
Inhibitors of CYP3A4/5 can increase plasma concentrations of hydroxyzine. aapharma.campa.senih.gov This increase in hydroxyzine levels is anticipated to enhance the risk of QT/QTc interval prolongation. aapharma.ca Examples of potent CYP3A4/5 inhibitors include certain azole antifungals, macrolide antibiotics, and HIV protease inhibitors. aapharma.campa.se Concomitant use of these inhibitors with hydroxyzine is often contraindicated. aapharma.canih.gov
Conversely, substances that induce CYP3A4/5 activity could potentially decrease hydroxyzine plasma levels, although the clinical significance of this is less emphasized in the provided texts compared to inhibition. Some sources mention that hydroxyzine's efficacy can be increased with concomitant use of rifampin, carbamazepine, and St. John's Wort, which are generally considered inducers, suggesting a more complex interaction or perhaps referring to the metabolism of the active metabolite. reallifepharmacology.com However, other sources state hydroxyzine is unlikely to impair the metabolism of drugs which are substrates for CYP3A4 and is not listed as an inducer of any major CYP enzymes in vivo. mpa.sedrugsporphyria.net
Grapefruit and grapefruit juice can inhibit CYP3A4, potentially leading to increased plasma concentrations of hydroxyzine and a heightened risk of QT/QTc prolongation. aapharma.caaddictionresource.com Patients are typically advised to avoid consuming these during treatment with hydroxyzine. aapharma.ca
Receptor-Mediated Pharmacodynamic Interactions
Hydroxyzine exerts its effects through antagonism of various receptors, including H1 histamine (B1213489) receptors and muscarinic acetylcholine (B1216132) receptors. patsnap.com These actions contribute to several pharmacodynamic interactions.
Agents Affecting Cardiac Conduction (QT Prolongation Risk Factors)
Hydroxyzine has been associated with QT/QTc interval prolongation, a potential alteration in the electrical activity of the heart that can lead to abnormal heart rhythms, including Torsade de Pointes (TdP), cardiac arrest, and sudden death. medicinenet.comaapharma.casinglecare.comhres.cadrugbank.comnih.goveuropa.euwww.gov.ukdroracle.aipfizer.com Rare events of TdP and sudden death have been reported in postmarketing surveillance. aapharma.cadrugbank.com
The risk of QT prolongation and TdP is increased when hydroxyzine is used in patients with pre-existing risk factors or concurrently with other QT-prolonging drugs. aapharma.casinglecare.comnih.goveuropa.euwww.gov.ukdroracle.ai Risk factors for TdP include:
Female gender aapharma.ca
Age 65 years or older aapharma.ca
Baseline prolongation of the QT/QTc interval aapharma.caeuropa.euwww.gov.ukdroracle.ai
Presence of genetic variants affecting cardiac ion channels, especially congenital long QT syndromes aapharma.caeuropa.eudroracle.ai
Family history of sudden cardiac death aapharma.caeuropa.euwww.gov.ukdroracle.ai
Significant electrolyte imbalance (e.g., hypokalemia, hypomagnesemia) aapharma.canih.goveuropa.euwww.gov.ukdroracle.ai
Significant bradycardia aapharma.canih.goveuropa.eudroracle.ai
Underlying cardiovascular disorders nih.govnih.goveuropa.eudroracle.ai
Concomitant use of hydroxyzine with other drugs known to prolong the QT interval is contraindicated or not recommended due to the heightened risk of TdP. aapharma.cahres.canih.goveuropa.euwww.gov.ukdroracle.ai Examples of such drugs include certain medications used for heart rhythm problems (e.g., quinidine, amiodarone), schizophrenia (e.g., haloperidol), and depression (e.g., citalopram). aapharma.ca Other agents that can increase the risk include chloroquine, chlorpheniramine, chlorpromazine, and astemizole. drugbank.com Parallel patch-clamp studies have demonstrated hydroxyzine's concentration-dependent inhibition of several human cardiac ion channels, including the hERG potassium ion channels, which are crucial for cardiac repolarization. nih.goveuropa.eudroracle.ai This mechanism underlies its potential to prolong the QT interval. europa.eudroracle.ai
Anticholinergic Agents
Hydroxyzine possesses anticholinergic properties due to its antagonism of muscarinic acetylcholine receptors. medicinenet.compatsnap.compdcrx.com Concomitant administration of hydroxyzine with other anticholinergic agents can result in additive anticholinergic effects. medcentral.commedicinenet.comsinglecare.comaddictionresource.comnih.gov
These additive effects can manifest as dry mouth, blurred vision, constipation, and urinary retention. medicinenet.comsinglecare.comaddictionresource.compdcrx.com The risk and severity of these effects are increased with combined use. addictionresource.com Examples of other anticholinergic drugs include certain antipsychotics (e.g., quetiapine, risperidone), tricyclic antidepressants, and antiparkinson agents. addictionresource.com Antihistamines, both sedating and non-drowsy varieties, can also have anticholinergic side effects. singlecare.com
Vasopressor Agents (e.g., Epinephrine)
Hydroxyzine has been shown to inhibit and reverse the vasopressor effect of epinephrine (B1671497). medcentral.comrxlist.comhres.canih.gov Therefore, if a vasopressor agent is required in patients receiving hydroxyzine, norepinephrine (B1679862) or metaraminol (B1676334) should be used instead of epinephrine. medcentral.comrxlist.comhres.canih.gov This interaction is particularly relevant in situations requiring vasopressor support, such as managing hypotension. medcentral.comrxlist.comhres.canih.gov
Modulation of Physiological Systems (e.g., Gastric Secretion, Urinary Retention, Gastroparesis, Autonomic Nervous System)
Beyond its primary antihistaminic and CNS depressant effects, hydroxyzine modulates several physiological systems, largely through its anticholinergic and sedative properties.
Pharmacological and clinical studies indicate that hydroxyzine in therapeutic dosages generally does not increase gastric secretion or acidity and may exhibit mild antisecretory activity. pfizer.com Its anticholinergic action, by antagonizing muscarinic acetylcholine receptors, reduces the influence of the parasympathetic nervous system, leading to a decrease in secretions and smooth muscle contractions. patsnap.com This anticholinergic action is thought to contribute to its usefulness in reducing nausea and vomiting by helping to stabilize the gut. patsnap.com
However, the anticholinergic effects of hydroxyzine can also lead to decreased gastrointestinal motility, potentially causing constipation. singlecare.compdcrx.com Similarly, anticholinergic medications like hydroxyzine can reduce smooth muscle contraction in the urinary bladder, leading to difficulty in emptying the bladder fully and potentially causing urinary retention. singlecare.comreallifepharmacology.comaddictionresource.compdcrx.com Due to these effects, caution is advised when using hydroxyzine in individuals with pre-existing conditions such as urinary retention or constipation. pdcrx.com Hydroxyzine can exacerbate or worsen gastroparesis by decreasing smooth muscle contraction in the GI tract. reallifepharmacology.com
| Interaction Type | Interacting Agents | Effect on Hydroxyzine/Concomitant Agent | Clinical Implication | Relevant Section |
| Interaction with CNS Depressants | Opioids, Barbiturates, Muscle Relaxants, other Antihistamines, Benzodiazepines, Sedatives, Non-narcotic Analgesics, Hypnotics, Psychotropics, Alcohol | Potentiation of CNS depression | Increased sedation, respiratory depression; dosage reduction of CNS depressant recommended. | 8.1 |
| Metabolic Interactions (CYP3A4/5 Inhibitors) | Certain Azole Antifungals, Macrolide Antibiotics, HIV Protease Inhibitors, Grapefruit Juice | Increased Hydroxyzine plasma levels | Increased risk of QT/QTc prolongation. Concomitant use often contraindicated. | 8.2 |
| Metabolic Interactions (CYP3A4/5 Inducers) | Rifampin, Carbamazepine, St. John's Wort (Potential) | Decreased Hydroxyzine plasma levels | Potential decrease in hydroxyzine efficacy (less emphasized in sources). | 8.2 |
| Agents Affecting Cardiac Conduction (QT Prolonging) | Quinidine, Amiodarone, Haloperidol, Citalopram, Chloroquine, Chlorpheniramine, Chlorpromazine, Astemizole, Potassium Channel Blockers, certain Antibiotics and Antipsychotics | Increased risk of QT prolongation/TdP | Significant risk of serious arrhythmias; concomitant use often contraindicated, especially with risk factors. | 8.3.1 |
| Anticholinergic Agents | Certain Antipsychotics, Tricyclic Antidepressants, Antiparkinson Agents, other Antihistamines | Additive anticholinergic effects | Increased risk of dry mouth, blurred vision, constipation, urinary retention. | 8.3.2 |
| Vasopressor Agents | Epinephrine | Inhibition/Reversal of pressor action | Norepinephrine or metaraminol should be used instead of epinephrine if vasopressor support is needed. | 8.3.3 |
| Modulation of Physiological Systems | N/A | Decreased GI motility, Decreased Bladder Contraction, Mild Antisecretory Activity, CNS Depression affecting ANS | Potential for constipation, urinary retention, exacerbation of gastroparesis; influence on ANS responses. | 8.4 |
Emerging Research Avenues for Hydroxyzine
Investigation in Neurodevelopmental Disorders (e.g., Autism Spectrum Disorders)
Emerging research indicates a renewed interest in the potential use of hydroxyzine (B1673990) for addressing behavioral symptoms in neurodevelopmental disorders such as Autism Spectrum Disorder (ASD) indianpediatrics.net. This interest is partly driven by evidence suggesting anti-inflammatory and immunomodulatory actions of hydroxyzine indianpediatrics.net. Studies propose that hydroxyzine's ability to reduce neuroinflammation through H₁ receptor antagonism may help alleviate anxiety and improve behavioral issues in individuals with ASD researchgate.net. It is hypothesized that reducing H₁ receptor activity can lead to increased GABA levels, which in turn may decrease anxiety and improve behavior indianpediatrics.net.
However, it is important to note that some research has raised questions about the neurodevelopmental safety of first-generation antihistamines, including hydroxyzine, in young children. A population-based longitudinal study suggested an association between repeated hydroxyzine use in preschool children and elevated rates of tic, anxiety, and conduct disorders later in childhood . This highlights the need for controlled studies to establish a clear causal relationship and further investigate the long-term neurodevelopmental effects of hydroxyzine in this population .
Repurposing in Metabolic Disorders (e.g., Smith–Lemli–Opitz Syndrome)
Hydroxyzine is being investigated for its potential application in metabolic disorders, specifically Smith–Lemli–Opitz Syndrome (SLOS) nih.govmdpi.com. SLOS is a developmental disorder caused by mutations in the DHCR7 gene, leading to impaired cholesterol biosynthesis and the accumulation of 7-dehydrocholesterol (B119134) (7-DHC) nih.govmdpi.com. Elevated levels of 7-DHC and its oxidized products are considered toxic nih.govmdpi.com.
High-throughput screening of existing medications has identified hydroxyzine as a compound that can potentially counteract the high levels of 7-DHC in Dhcr7-deficient cells nih.govmdpi.comresearchgate.net. Research in Dhcr7-deficient cell models, including Neuro2a cells and neuronal and glial cultures from transgenic mice, as well as human dermal fibroblasts from SLOS patients, has shown that hydroxyzine can modulate post-lanosterol biosynthesis mdpi.comresearchgate.netresearchgate.net.
LC-MS/MS biochemical analyses have revealed complex, dose-dependent effects of hydroxyzine on sterol intermediates in various SLOS models mdpi.comresearchgate.net. In neuronal cultures from a mouse model, higher concentrations of hydroxyzine led to decreased levels of 7-DHC, 7-dehydrodesmosterol (B141393) (7-DHD), and desmosterol (B1670304) (DES), while increasing levels of other intermediates like lanosterol (B1674476) (LAN), zymosterol (B116435) (ZYM), 8-dehydrocholesterol (B109809) (8-DHC), and 8-dehydrodesmosterol (8-DHD) mdpi.com. In human dermal fibroblasts from SLOS patients, hydroxyzine exposure resulted in significantly decreased 7-DHC, 7-DHD, and dihydrolanosterol (B1674475) (DHL) levels, coupled with an elevation in ZYM, zymostenol (B45303) (ZYME), and 8-DHC researchgate.net. Further research is necessary to fully understand the implications of these complex changes in sterol profiles and to determine if the reduction in toxic sterols outweighs the increase in others researchgate.net.
Long-Term Pharmacological Effects and Receptor Desensitization Research
Research into the long-term pharmacological effects of hydroxyzine and the phenomenon of receptor desensitization is ongoing. Studies have indicated that subjective sedation levels reported by patients may decrease after several days of initial hydroxyzine use, suggesting the development of tolerance, possibly due to central nervous system (CNS) receptor desensitization wikipedia.orgwikiwand.com.
Hydroxyzine's effects in the CNS are significant as it readily crosses the blood-brain barrier e-lactancia.orgwikiwand.com. Positron emission tomography (PET) studies have shown a correlation between brain H₁ receptor occupancy and subjective sleepiness wikiwand.com. High levels of brain H₁ receptor occupancy (above 50%) have been associated with somnolence and cognitive decline wikiwand.com.
While hydroxyzine is often used for short-term management of conditions like anxiety and pruritus, its efficacy for long-term anxiety treatment (beyond 4 months) has not been definitively established drugs.commedcentral.com. Some research suggests a potential link between long-term use of medications with anticholinergic properties, such as hydroxyzine, and cognitive effects like brain fog and, in older adults, an increased risk of dementia drugs.com. This underscores the importance of further research into the long-term effects and potential receptor adaptations that occur with prolonged hydroxyzine administration.
Advanced Formulation Research for Targeted Delivery
Advanced formulation research for hydroxyzine is focused on developing novel drug delivery systems to improve its therapeutic profile and potentially reduce systemic side effects. The goal is often to achieve controlled or targeted release of the drug.
One area of investigation is the development of topical formulations using advanced delivery systems. For example, microsponges, which are porous polymeric microspheres, have been explored for the topical delivery of hydroxyzine hydrochloride nih.gov. These systems aim to control the release of the drug into the skin, potentially reducing percutaneous absorption and thus minimizing systemic side effects like dizziness and blurred vision associated with oral administration nih.gov. Studies have demonstrated the feasibility of preparing hydroxyzine HCl loaded microsponges with high encapsulation efficiency and controlled release profiles nih.gov.
Other advanced approaches in drug delivery, such as solid lipid nanoparticles (SLNs), have also been explored for the transdermal delivery of various drugs, including hydroxyzine HCl mdpi.com. SLNs offer advantages such as the ability to encapsulate both hydrophilic and lipophilic drugs, controlled release, and protection from degradation mdpi.com.
The development of sustained-release formulations is another avenue of research. For instance, hydrogel beads based on natural materials like Tintiri mucilage have been investigated for sustained release of hydroxyzine HCl asianjpr.com. These formulations aim to prolong the drug's activity and potentially reduce the frequency of dosing asianjpr.com.
These advanced formulation strategies highlight efforts to optimize hydroxyzine delivery, potentially enhancing its efficacy for specific indications while mitigating unwanted systemic effects.
Q & A
Q. How can researchers design pharmacokinetic (PK) studies for Atarax to account for variability in absorption rates across age groups and hepatic/renal impairment?
Methodological Answer:
- Use crossover designs with stratified cohorts (e.g., healthy adults, elderly patients, renal/hepatic impairment subgroups) to isolate variables affecting absorption .
- Employ high-performance liquid chromatography (HPLC) for plasma concentration measurements, ensuring calibration against this compound’s known half-life (12±5 hours) .
- Apply covariate analysis in nonlinear mixed-effects modeling (NONMEM) to quantify the impact of age and organ dysfunction on PK parameters .
Q. What experimental protocols are recommended to evaluate this compound’s antihistamine efficacy while controlling for confounding factors like concurrent CNS depressants?
Methodological Answer:
- Conduct double-blind, placebo-controlled trials with strict exclusion criteria for participants using alcohol, opioids, or benzodiazepines .
- Measure serum histamine levels pre- and post-administration, paired with standardized pruritus severity scales (e.g., Visual Analog Scale) .
- Use multivariate regression to adjust for residual confounding variables .
Q. How should researchers address contradictions in reported sedative effects of this compound across preclinical and clinical studies?
Methodological Answer:
- Reconcile discrepancies by standardizing dosing regimens (e.g., mg/kg vs. fixed-dose) and species-specific metabolic pathways in animal models .
- Conduct meta-analyses of clinical trials, applying the GRADE framework to assess evidence quality and heterogeneity .
Advanced Research Questions
Q. What methodological strategies can isolate this compound’s anxiolytic effects from placebo responses in patients with comorbid organic diseases?
Methodological Answer:
- Implement adaptive trial designs with interim analyses to refine inclusion criteria (e.g., excluding patients with non-specific anxiety symptoms) .
- Integrate biomarkers like cortisol levels or fMRI-based amygdala activity to objectively quantify anxiolytic responses .
- Apply Bayesian hierarchical models to account for inter-individual variability in placebo susceptibility .
Q. How can researchers resolve conflicting data on this compound’s long-term safety (>4 months) given the lack of systematic clinical evaluations?
Methodological Answer:
- Leverage retrospective cohort studies using electronic health records (EHRs), applying propensity score matching to control for confounding by indication .
- Design longitudinal studies with staggered enrollment and periodic safety monitoring (e.g., ECG for QT prolongation, cognitive assessments) .
- Use sensitivity analyses to assess robustness against missing data biases .
Q. What in vitro and in vivo models are optimal for studying this compound’s antiemetic mechanisms without conflating histaminergic and muscarinic pathways?
Methodological Answer:
- Employ knockout rodent models (e.g., H1 receptor-deficient mice) to isolate histamine-dependent effects .
- Use isolated guinea pig ileum preparations to quantify dose-dependent inhibition of acetylcholine-induced contractions .
- Validate findings with siRNA-mediated gene silencing in human cell lines .
Methodological Challenges & Solutions
Q. How to ensure reproducibility in preclinical studies of this compound’s bronchodilatory effects?
- Standardize animal housing conditions (e.g., humidity, allergen exposure) to minimize variability in airway hyperresponsiveness models .
- Adopt open-source platforms like SciCrunch for sharing raw data and analysis pipelines .
Q. What statistical approaches are appropriate for analyzing small-sample studies on this compound’s use in pediatric populations?
- Use exact permutation tests or Bayesian methods with informative priors to enhance power in underpowered cohorts .
- Report effect sizes with 95% confidence intervals rather than relying solely on p-values .
Q. How to ethically design trials involving this compound in vulnerable populations (e.g., pregnant individuals) given its Category C FDA classification?
- Follow equipoise principles: restrict enrollment to patients with severe, refractory symptoms and no safer alternatives .
- Implement independent data monitoring committees (DMCs) for real-time risk-benefit assessments .
Data Presentation & Reporting
Q. What structural frameworks are recommended for reporting this compound-related findings in high-impact journals?
Q. How to transparently address study limitations in this compound research manuscripts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
